Mass Spectrometry Differentiation: A Definitive +5 Da Shift from Cefcapene Enables Unambiguous MRM Detection
Cefcapene-d5 is distinguished from its unlabeled analog, cefcapene, by a mass shift of +5.0 Da due to the substitution of five hydrogen atoms with deuterium [1]. This mass difference is critical for Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, allowing for the specific and interference-free detection of the analyte (cefcapene) and internal standard (Cefcapene-d5) in separate channels. A validated LC-MS/MS method for cefcapene in human plasma utilized an MRM transition of m/z 452.1 → 348.1 for the analyte [2]. For Cefcapene-d5, the corresponding Q1 precursor ion would be monitored at m/z 457.1, providing a clear and predictable analytical window that unlabeled cefcapene cannot provide.
| Evidence Dimension | Precursor Ion Mass (m/z) in LC-MS/MS |
|---|---|
| Target Compound Data | m/z 457.1 (Theoretical, [M+H]+) |
| Comparator Or Baseline | Unlabeled Cefcapene, m/z 452.1 [M+H]+ |
| Quantified Difference | +5.0 Da mass shift |
| Conditions | Electrospray ionization (ESI) in positive ion mode, as typically applied for cefcapene analysis. |
Why This Matters
This mass shift is the foundational property enabling its use as an internal standard; without it, the compound is analytically identical to the analyte and useless for quantification.
- [1] Coompo Research Chemicals. (n.d.). Cefcapene-d5. Product Page. View Source
- [2] Duan, H. F., & Ding, L. (2012). Determination of Cefcapene in Human Plasma By LCMS/MS. Chinese Journal of Pharmaceutical Analysis, 32(11), 2012-2016. View Source
